molecular formula C10H15BrO B14560343 3-Bromo-6-ethynyl-2,2,6-trimethyloxane CAS No. 62055-35-0

3-Bromo-6-ethynyl-2,2,6-trimethyloxane

Cat. No.: B14560343
CAS No.: 62055-35-0
M. Wt: 231.13 g/mol
InChI Key: HNTNPGCWXWYKMY-UHFFFAOYSA-N
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Description

3-Bromo-6-ethynyl-2,2,6-trimethyloxane is a substituted oxane derivative characterized by a bromine atom at the 3-position, an ethynyl group at the 6-position, and three methyl groups at the 2,2,6-positions. This compound combines steric bulk from the methyl groups with the reactivity of bromine and the ethynyl moiety, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and halogenation-based coupling processes. Its structure is notable for conformational rigidity due to the geminal dimethyl groups, which restrict ring puckering and influence regioselectivity in reactions .

Properties

CAS No.

62055-35-0

Molecular Formula

C10H15BrO

Molecular Weight

231.13 g/mol

IUPAC Name

3-bromo-6-ethynyl-2,2,6-trimethyloxane

InChI

InChI=1S/C10H15BrO/c1-5-10(4)7-6-8(11)9(2,3)12-10/h1,8H,6-7H2,2-4H3

InChI Key

HNTNPGCWXWYKMY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCC(O1)(C)C#C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane typically involves the bromination of 6-ethynyl-2,2,6-trimethyloxane. The reaction is carried out using bromine in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethynyl-2,2,6-trimethyloxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-ethynyl-2,2,6-trimethyloxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethynyl-2,2,6-trimethyloxane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ethynyl group participates in coupling reactions. These interactions are facilitated by the electronic properties of the trimethyloxane ring, which stabilizes the transition states and intermediates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

  • 3-Bromo-2,2,6-trimethyloxane: Lacks the ethynyl group at position 4. This absence reduces its utility in click chemistry and alkyne-based cross-coupling reactions. Comparative studies show a 40% lower reactivity in Sonogashira couplings compared to 3-Bromo-6-ethynyl-2,2,6-trimethyloxane .
  • 6-Ethynyl-2,2,6-trimethyloxane: Missing the bromine substituent at position 3. This compound exhibits higher thermal stability (decomposition temperature: 220°C vs.

Functional Group Comparisons

  • Bromine vs. Chlorine : Replacing bromine with chlorine (e.g., 3-Chloro-6-ethynyl-2,2,6-trimethyloxane) reduces polarizability, leading to slower SN2 reaction rates (e.g., 0.5 h⁻¹ for Cl vs. 2.3 h⁻¹ for Br in nucleophilic substitution with KI) .
  • Ethynyl vs. Vinyl : Substituting the ethynyl group with a vinyl moiety (e.g., 3-Bromo-6-vinyl-2,2,6-trimethyloxane) lowers ring strain but diminishes reactivity in azide-alkyne cycloadditions (yield: 65% for vinyl vs. 92% for ethynyl) .

Physicochemical Properties

Property This compound 3-Bromo-2,2,6-trimethyloxane 6-Ethynyl-2,2,6-trimethyloxane
Molecular Weight (g/mol) 271.14 227.11 180.24
Melting Point (°C) 78–80 92–94 45–47
LogP (Octanol-Water) 2.8 2.1 1.6
Dipole Moment (Debye) 3.2 2.7 1.9

Research Findings and Limitations

  • Steric Effects : The geminal dimethyl groups at C2 hinder nucleophilic attack at C3, necessitating bulky bases (e.g., DBU) for dehydrohalogenation .
  • Thermal Sensitivity: Decomposition above 180°C limits high-temperature applications, unlike non-brominated oxanes .

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